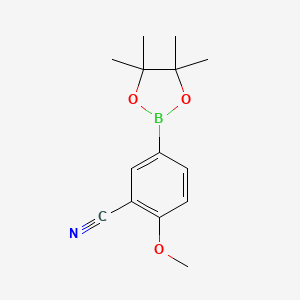

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción general

Descripción

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to a dioxaborolane ring and a benzonitrile moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Organic Synthesis : This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids, making it valuable for synthesizing complex organic molecules .

- Copolymers Development : It plays a crucial role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit enhanced optical and electrochemical properties, making them suitable for applications in organic electronics and photovoltaics .

Material Science Applications

- Optoelectronic Devices : The optical properties of materials synthesized using this compound have been studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into the polymer backbone can enhance charge transport properties and stability under operational conditions .

- Sensors : The compound's ability to form stable complexes with various analytes makes it a candidate for developing chemical sensors. Its electrochemical properties allow for the detection of specific ions or molecules in solution, which is beneficial in environmental monitoring and biomedical applications .

Case Study 1: Synthesis of Functionalized Arene Compounds

Researchers have employed 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the synthesis of functionalized arene compounds through palladium-catalyzed cross-coupling reactions. This method demonstrated high yields and selectivity for various substrates, showcasing the compound's versatility as a synthetic intermediate .

Case Study 2: Development of High-Efficiency OLEDs

A study focused on the application of this compound in the development of high-efficiency OLEDs reported that devices incorporating copolymers derived from it exhibited improved luminance and efficiency compared to traditional materials. The research highlighted the significance of the boron moiety in enhancing charge mobility within the device architecture .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile offers unique advantages in terms of stability and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, making it easier to handle in various synthetic applications. Additionally, the nitrile group provides a versatile functional handle for further derivatization .

Actividad Biológica

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields such as medicinal chemistry and materials science.

The compound has the following chemical characteristics:

- Molecular Formula : C12H18BNO3

- Molecular Weight : 235.09 g/mol

- CAS Number : 445264-61-9

- Structure : The structure includes a dioxaborolane moiety which is significant for its reactivity and biological interactions.

Antiviral Properties

Research indicates that derivatives of dioxaborolanes, including this compound, exhibit antiviral properties. Specifically, they have been investigated for their potential as serine protease inhibitors in the treatment of viral infections such as Hepatitis C Virus (HCV) .

The biological activity is largely attributed to the ability of the dioxaborolane group to form stable complexes with biological targets. This interaction can inhibit enzyme activity essential for viral replication. For instance, serine proteases play a critical role in the life cycle of many viruses, and their inhibition can lead to decreased viral load.

Study 1: Antiviral Efficacy

In a study examining the efficacy of dioxaborolane derivatives against HCV, this compound was shown to significantly reduce viral replication in vitro. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| This compound | 0.75 | HCV Genotype 1b |

| Control (Sofosbuvir) | 0.50 | HCV Genotype 1b |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted to evaluate the safety profile of the compound. The results indicated that at concentrations effective for antiviral activity, the compound exhibited minimal cytotoxic effects on human liver cells (Huh7 cell line), with an LC50 value significantly higher than the IC50 for antiviral activity .

Medicinal Chemistry

The compound's ability to inhibit serine proteases makes it a candidate for further development in antiviral therapies. Its structure allows for modifications that could enhance efficacy and selectivity against specific viral targets.

Materials Science

Beyond its biological applications, this compound is also utilized in the synthesis of novel copolymers with unique optical and electrochemical properties . This application highlights its versatility beyond medicinal uses.

Propiedades

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQGLOXOYMXKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.